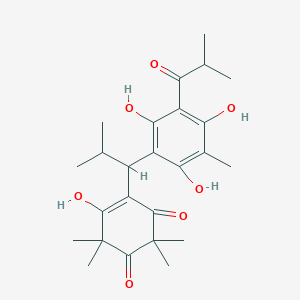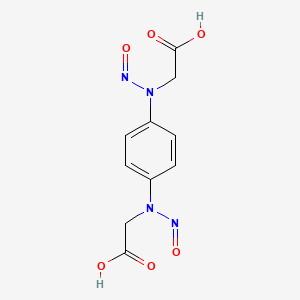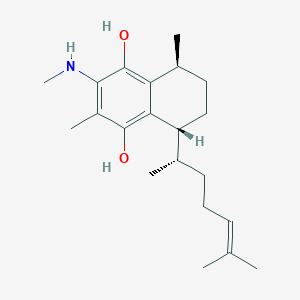
3beta-Hydroxylissoclimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-Hydroxylissoclimide is a natural product found in Pleurobranchus forskalii and Pleurobranchus albiguttatus with data available.
Scientific Research Applications
Molecular Biology and Gene Family
- 3beta-Hydroxysteroid dehydrogenase (3beta-HSD) isoenzymes are crucial for the oxidation and isomerization of Delta(5)-3beta-hydroxysteroid precursors into Delta(4)-ketosteroids, essential in the formation of all active steroid hormones. The type I isoenzyme is active in placenta and peripheral tissues, while type II is expressed in adrenal gland, ovary, and testis. 3beta-HSD gene family evolution is linked to differential patterns of tissue- and cell-specific expression and regulation, involving multiple signal transduction pathways activated by growth factors, steroids, and cytokines (Simard et al., 2005).
Structural Analysis
- The enzyme 3beta/17beta-hydroxysteroid dehydrogenase (3beta/17beta-HSD) from Comamonas testosteroni, involved in steroid compound metabolism, has been structurally analyzed. It forms a tetramer with an active site containing a Ser-Tyr-Lys triad. Its structure-activity relationships explain how it accommodates various steroid substrates (Benach et al., 2002).
Role in Viral Infection
- A 3beta-HSD gene homolog from Rana grylio virus (RGV) suggests its role in suppressing virus-induced cytopathic effect (CPE). This provides insights into host-virus interactions and the potential role of 3beta-HSD in viral infection processes (Sun et al., 2006).
Congenital Adrenal Hyperplasia
- Carboxyl-terminal mutations in 3beta-HSD type II cause severe salt-wasting congenital adrenal hyperplasia. Understanding these mutations helps in deciphering the molecular basis of this condition and its varied phenotypic manifestations (Welzel et al., 2008).
Hormonal Criteria in 3beta-HSD Deficiency
- Defining hormonal criteria for 3beta-HSD deficiency in adrenals and gonads helps in diagnosing and understanding the underlying mechanisms of this condition (Lutfallah et al., 2002).
Enzyme Mechanism and Catalysis
- Studies on the human type 1 3beta-HSD/isomerase identified key residues (Tyr154, Lys158, Ser124) in the catalytic triad, essential for enzyme activity. This provides insights into the enzyme's structure-function relationships and its role in steroid hormone production (Thomas et al., 2004).
Expression in Bovine Cystic Follicles
- 3beta-HSD expression in bovine cystic follicles suggests its role in the differentiation of granulosa cells and the formation of cystic follicles, which affects ovulation (Isobe et al., 2003).
Properties
Molecular Formula |
C20H30ClNO5 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
(3R)-3-[(1S)-2-[(1R,3S,4aR,6R,7R,8aS)-7-chloro-3,6-dihydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H30ClNO5/c1-9-11(6-14(24)10-5-16(25)22-18(10)27)20(4)8-12(21)17(26)19(2,3)15(20)7-13(9)23/h10-15,17,23-24,26H,1,5-8H2,2-4H3,(H,22,25,27)/t10-,11+,12-,13+,14+,15+,17+,20-/m1/s1 |
InChI Key |
UACZEBODXTXUMI-VVHTYQJQSA-N |
Isomeric SMILES |
C[C@]12C[C@H]([C@@H](C([C@@H]1C[C@@H](C(=C)[C@@H]2C[C@@H]([C@H]3CC(=O)NC3=O)O)O)(C)C)O)Cl |
Canonical SMILES |
CC1(C2CC(C(=C)C(C2(CC(C1O)Cl)C)CC(C3CC(=O)NC3=O)O)O)C |
synonyms |
3beta-hydroxylissoclimide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1249976.png)





![8-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B1249986.png)

